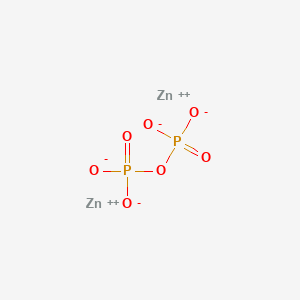
Zinc pyrophosphate
Cat. No. B1582702
Key on ui cas rn:
7446-26-6
M. Wt: 304.7 g/mol
InChI Key: OMSYGYSPFZQFFP-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
Patent
US06989199B2
Procedure details


However, the composition of nickel and zinc in the nickel-zinc alloy layer 5 was purposely deviated from the range according to the present invention in which the content of nickel is 70 to 88 wt % and the content of zinc is the balance. Thus, for this nickel-zinc alloy layer 5, a pyrophosphate based solution was prepared using zinc pyrophosphate (ZnP2O7·3H2O), nickel sulfate (NiSO4·7H2O) and potassium pyrophosphate (K2P4O7) so that the solution had a composition with 1.0 g/l of zinc, 1.5 g/l of nickel and 100 g/l of potassium pyrophosphate, and in the solution at a liquid temperature of 30° C., the copper foil itself was made to undergo cathode polaraization with the use of a stainless plate for the counter electrode under conditions of current density of 1 A/dm2 and electrolysis time of 300 seconds, thereby providing an alloy composition with 1.14 g/m2 (59.1 wt %) of nickel and 0.79 g/cm2 (40.9 wt %) of zinc. The weight thickness of the nickel-zinc alloy layer 5 was 1.93 g/m2. In concurrence with this formation of the nickel-zinc alloy layer 5 on the nodular treatment side 4, 0.10 g/m2 of nickel-zinc layer was formed on the shiny side 6 of the untreated copper foil 2 as a corrosion prevention layer.






Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

[Compound]
Name
layer 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight




[Compound]
Name
layer 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven




Identifiers


|
REACTION_CXSMILES
|
[Ni:1].[Zn:2].[O-:3][P:4]([O:7][P:8]([O-:11])([O-:10])=[O:9])(=[O:6])[O-:5].[Zn+2].[Zn+2].S([O-])([O-])(=O)=O.[Ni+2].[O-]P(OP([O-])([O-])=O)(=O)[O-].[K+].[K+].[K+].[K+]>[Zn].[Ni].[Cu]>[O-:5][P:4]([O:7][P:8]([O-:11])([O-:10])=[O:9])(=[O:3])[O-:6].[Ni:1].[Zn:2] |f:2.3.4,5.6,7.8.9.10.11,12.13|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ni+2]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P([O-])(=O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Zn]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Ni]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P([O-])(=O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Zn].[Ni]
|
Step Seven
|
Name
|
copper
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
Step Eight
[Compound]
|
Name
|
layer 5
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Zn].[Ni]
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Ni]
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Zn]
|
Step Eleven
[Compound]
|
Name
|
layer 5
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Twelve
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Ni]
|
Step Thirteen
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Zn]
|
Step Fourteen
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P([O-])(=O)OP(=O)([O-])[O-].[Zn+2].[Zn+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at a liquid temperature of 30° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
electrolysis time of 300 seconds
|
|
Duration
|
300 s
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-]P([O-])(=O)OP(=O)([O-])[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Ni]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Zn]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
